

Sodium Triacetoxyborohydride: A Comprehensive Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: *Triacetoxyborohydride*

Cat. No.: *B8407120*

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An In-depth Examination of the Physical, Chemical, and Reactive Properties of a Key Reducing Agent

Sodium **triacetoxyborohydride**, commonly abbreviated as STAB, stands as a premier reagent in modern organic synthesis, particularly valued within pharmaceutical and drug development sectors. Its reputation as a mild and selective reducing agent, especially for the reductive amination of aldehydes and ketones, makes it an indispensable tool for the construction of complex amine-containing molecules. This technical guide provides a thorough exploration of its core physical and chemical properties, detailed experimental protocols, and the logical frameworks of its reactivity, tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

Sodium **triacetoxyborohydride** is a white to off-white, hygroscopic crystalline powder. Its structure, featuring a central borohydride core sterically and electronically influenced by three acetoxy groups, confers its characteristic mild reactivity. This unique arrangement allows for the selective reduction of imines to amines in the presence of more reactive functional groups.

Quantitative Data Summary

The following tables summarize the key quantitative physical, chemical, and spectral data for sodium **triacetoxyborohydride**.

Table 1: Physical and Chemical Properties of Sodium **Triacetoxyborohydride**

Property	Value
Molecular Formula	C ₆ H ₁₀ BNaO ₆
Molecular Weight	211.94 g/mol
Appearance	White to off-white crystalline powder
Melting Point	116-120 °C (decomposes)
Density	Approximately 1.20 g/cm ³
CAS Number	56553-60-7

Table 2: Solubility Profile of Sodium **Triacetoxyborohydride**

Solvent	Solubility / Reactivity
Dichloromethane (DCM)	Soluble
1,2-Dichloroethane (DCE)	Soluble
Tetrahydrofuran (THF)	Soluble
Acetonitrile (ACN)	Soluble
Dimethylformamide (DMF)	Soluble
Benzene	Soluble
Toluene	Soluble
Diethyl ether	Poorly soluble
Water	Reacts violently, decomposes
Methanol	Reacts, decomposes
Ethanol, Isopropanol	Reacts slowly

Table 3: Spectroscopic Data for Sodium **Triacetoxyborohydride**

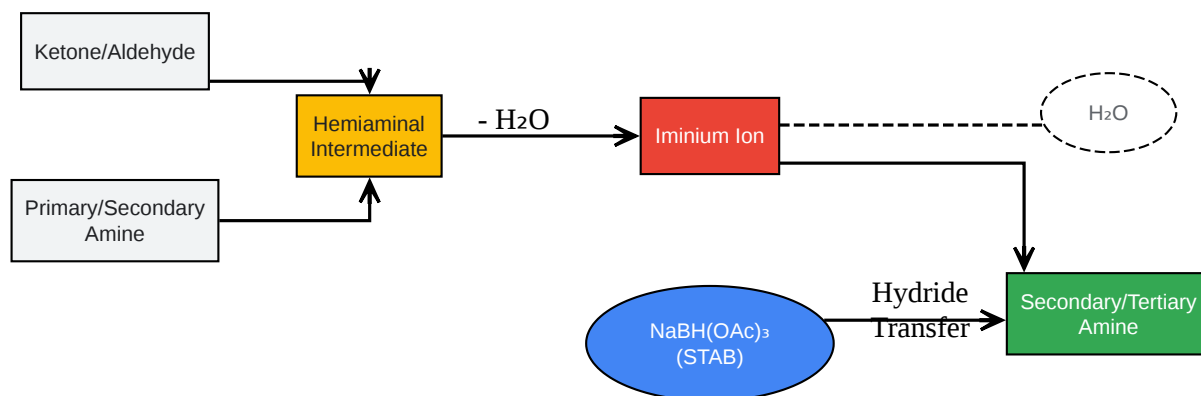
Spectroscopic Technique	Characteristic Peaks / Signals
^1H NMR	~1.9 ppm (singlet, 9H, -OCOCH ₃)
^{13}C NMR	~24 ppm (-OCOCH ₃), ~175 ppm (-OCO-)
^{11}B NMR	Characterized, specific chemical shift varies with solvent and conditions.
Infrared (IR) Spectroscopy	Strong C=O stretching vibrations from acetate groups (~1700 cm ⁻¹), B-H stretching (~2400 cm ⁻¹).

Reaction Mechanisms and Logical Workflows

The primary utility of sodium **triacetoxyborohydride** lies in its application for reductive amination. The reaction proceeds through a well-defined pathway that leverages the reagent's selectivity.

Reductive Amination Signaling Pathway

The following diagram illustrates the key steps in the reductive amination of a ketone with a primary amine using sodium **triacetoxyborohydride**.



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Reductive amination pathway using STAB.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for successful synthesis. The following protocols outline the synthesis of sodium **triacetoxymborohydride** and a general procedure for its use in reductive amination.

Synthesis of Sodium Triacetoxymborohydride

Objective: To prepare sodium **triacetoxymborohydride** from sodium borohydride and acetic acid.

Materials:

- Sodium borohydride (NaBH_4)
- Glacial acetic acid (CH_3COOH)
- Anhydrous toluene or benzene
- Nitrogen or Argon gas supply
- Magnetic stirrer and heating mantle
- Schlenk flask or equivalent inert atmosphere reaction vessel

Procedure:

- Under an inert atmosphere (e.g., nitrogen), suspend sodium borohydride (1.0 equivalent) in anhydrous toluene in a dry flask equipped with a magnetic stir bar.
- Slowly add a solution of glacial acetic acid (3.0 equivalents) in anhydrous toluene to the stirred suspension. The addition should be dropwise to control the exothermic reaction and the evolution of hydrogen gas.
- After the addition is complete, heat the mixture to reflux for 1-2 hours, or until the evolution of hydrogen gas ceases and a clear solution is obtained.

- The resulting solution contains sodium **triacetoxyborohydride** and can be used directly or the solvent can be removed under vacuum to yield the solid product.

Safety Note: This reaction produces flammable hydrogen gas and should be performed in a well-ventilated fume hood under an inert atmosphere.

General Protocol for Reductive Amination

Objective: To synthesize a secondary amine from a ketone and a primary amine using sodium **triacetoxyborohydride**.

Materials:

- Ketone (1.0 equivalent)
- Primary amine (1.0-1.2 equivalents)
- Sodium **triacetoxyborohydride** (1.5-2.0 equivalents)
- Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
- Acetic acid (optional, can be used as a catalyst)
- Magnetic stirrer
- Round-bottom flask

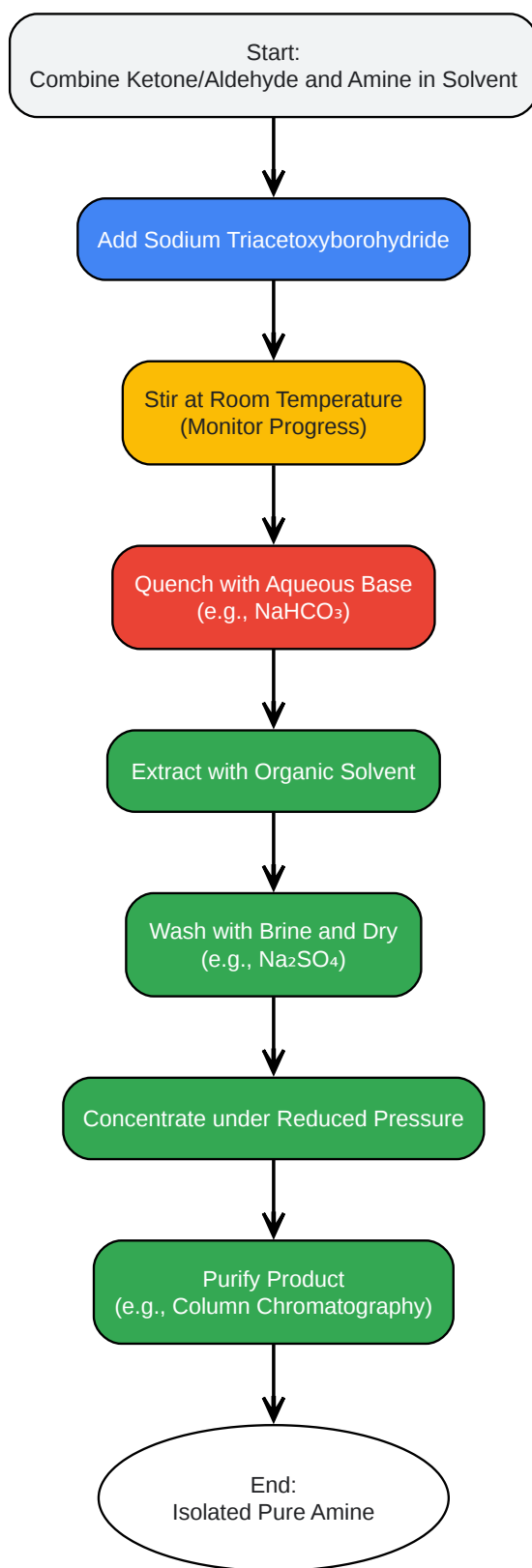
Procedure:

- To a solution of the ketone (1.0 equivalent) and the primary amine (1.0-1.2 equivalents) in anhydrous DCE, add sodium **triacetoxyborohydride** (1.5-2.0 equivalents) in portions at room temperature.
- If the reaction is slow, a catalytic amount of acetic acid can be added.
- Stir the reaction mixture at room temperature for 1 to 24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC, LC-MS, or GC-MS).

- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO_3) or sodium carbonate (Na_2CO_3).
- Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure to afford the crude product.
- Purify the crude product by an appropriate method, such as column chromatography, distillation, or recrystallization.

Experimental Workflow Diagram

The following diagram outlines the general workflow for a typical reductive amination experiment followed by work-up and purification.



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General experimental workflow for reductive amination.

Handling and Safety Considerations

Sodium **triacetoxymborohydride** is a moisture-sensitive and water-reactive compound. It should be handled under an inert atmosphere (nitrogen or argon) in a dry environment. Contact with water or protic solvents will lead to its decomposition and the release of flammable hydrogen gas. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

In conclusion, sodium **triacetoxymborohydride**'s unique combination of mild reactivity and high selectivity makes it a powerful and versatile reagent in the synthesis of amines. A thorough understanding of its physical and chemical properties, coupled with the application of robust experimental protocols, is essential for its effective and safe utilization in the development of novel pharmaceutical agents.

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